![molecular formula C8H10ClN B3277367 2-(Chloromethyl)-4-ethylpyridine CAS No. 65845-72-9](/img/structure/B3277367.png)
2-(Chloromethyl)-4-ethylpyridine
Overview
Description
Scientific Research Applications
Vibrational Spectroscopy and Chemical Analysis
2-Ethylpyridine derivatives have been extensively studied using vibrational spectroscopy techniques such as Fourier transform Raman and infrared spectra. These studies provide detailed insights into the structural characteristics and chemical properties of such compounds. For instance, 2-ethylpyridine-4-carbothioamide, a derivative used as an anti-tubercular agent, has been examined for its vibrational frequencies, infrared intensities, and Raman scattering activities. Such analyses contribute to a better understanding of the molecular stability and chemical reactivity of these compounds (Muthu, Ramachandran, & Uma maheswari, 2012).
Magnetic Studies in Coordination Polymers
Research has also been conducted on coordination polymers involving 2-ethylpyridine derivatives. These studies include structural and magnetic analysis, such as the investigation of Co(II) thiocyanato coordination polymers with 4-ethylpyridine. These polymers exhibit unique properties like slow magnetic relaxations and metamagnetic transitions, which are important for understanding magnetic behavior in materials science (Wöhlert et al., 2013).
Antimicrobial Applications
2-Ethylpyridine derivatives have also been synthesized and evaluated for their antimicrobial activity. Novel compounds such as 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles show significant antimicrobial properties, indicating their potential as therapeutic agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Synthesis and Chemical Modification
Efforts in chemical synthesis have led to the development of various 2-ethylpyridine derivatives, including methods for selective chemical modifications. For example, a study described the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, highlighting the specificity and efficiency of the synthetic process (Liang, 2007).
Solution Speciation and Structural Analysis
Research has also been focused on the solution speciation of mononuclear and dinuclear trimethylplatinum(IV) iodide complexes with pyridines, including 4-ethylpyridine derivatives. These studies are vital for understanding the interaction and behavior of these complexes in various chemical environments (Ghosh, Lentz, & Schlecht, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-ethylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEWKMRLZMYDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295003 | |
Record name | Pyridine, 2-(chloromethyl)-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-ethylpyridine | |
CAS RN |
65845-72-9 | |
Record name | Pyridine, 2-(chloromethyl)-4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65845-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(chloromethyl)-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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